molecular formula C15H18O3 B142292 Ethyl 4-(3-oxocyclohexyl)benzoate CAS No. 131379-22-1

Ethyl 4-(3-oxocyclohexyl)benzoate

Cat. No.: B142292
CAS No.: 131379-22-1
M. Wt: 246.3 g/mol
InChI Key: COZQEZKXAYCLIS-UHFFFAOYSA-N
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Description

Ethyl 4-(3-oxocyclohexyl)benzoate is an organic compound with the molecular formula C15H18O3. It is characterized by the presence of a benzoate ester linked to a cyclohexyl ketone group. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-(3-oxocyclohexyl)benzoate can be synthesized through multiple routes. One common method involves the Michael addition reaction between 2-cyclohexen-1-one and (3-(ethoxycarbonyl)benzyl)zinc pivalate . The reaction typically uses chloro(1,5-cyclooctadiene)rhodium(I) dimer and chloro-trimethyl-silane as catalysts in tetrahydrofuran at room temperature for about 2 hours .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis methods used in laboratories can be scaled up for industrial purposes, ensuring proper reaction conditions and catalysts are maintained to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(3-oxocyclohexyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 4-(3-oxocyclohexyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-oxocyclohexyl)benzoate depends on its specific application In chemical reactions, it acts as a substrate or intermediate, participating in various transformations

Comparison with Similar Compounds

    Ethyl benzoate: Lacks the cyclohexyl ketone group, making it less reactive in certain chemical reactions.

    Cyclohexyl benzoate: Similar structure but without the ester group, leading to different reactivity and applications.

Uniqueness: Ethyl 4-(3-oxocyclohexyl)benzoate is unique due to the presence of both a benzoate ester and a cyclohexyl ketone group, which allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts.

Properties

IUPAC Name

ethyl 4-(3-oxocyclohexyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-2-18-15(17)12-8-6-11(7-9-12)13-4-3-5-14(16)10-13/h6-9,13H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZQEZKXAYCLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2CCCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466954
Record name Ethyl 4-(3-oxocyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131379-22-1
Record name Ethyl 4-(3-oxocyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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